molecular formula C12H11NO3 B12879725 4-Ethylbenzo[d]oxazole-2-acrylic acid

4-Ethylbenzo[d]oxazole-2-acrylic acid

Cat. No.: B12879725
M. Wt: 217.22 g/mol
InChI Key: RTFCKJGLYAXYCV-VOTSOKGWSA-N
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Description

4-Ethylbenzo[d]oxazole-2-acrylic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are prominent heterocyclic building blocks in medicinal and organic chemistry, known for their wide spectrum of pharmacological activities. These compounds are recognized as privileged structures in drug discovery due to their presence in various bioactive molecules and FDA-approved drugs . The benzo[d]oxazole core, functionalized with both an ethyl group and an acrylic acid moiety, makes this compound a valuable intermediate for the synthesis of more complex molecules. The acrylic acid functional group is a prized element in modern medical chemistry, as molecules based on this scaffold exhibit a range of actions, including potential as anticancer agents. Acrylate-based derivatives have been shown to disrupt tubulin polymerization, induce apoptotic cell death, and cause cell cycle arrest, thereby exerting anticancer effects . Researchers can utilize this compound as a key precursor in the design and development of new chemical entities. Its structure offers sites for further derivatization, particularly through the carboxylic acid group, enabling the creation of esters, amides, and other derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-3-(4-ethyl-1,3-benzoxazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C12H11NO3/c1-2-8-4-3-5-9-12(8)13-10(16-9)6-7-11(14)15/h3-7H,2H2,1H3,(H,14,15)/b7-6+

InChI Key

RTFCKJGLYAXYCV-VOTSOKGWSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)OC(=N2)/C=C/C(=O)O

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzo[d]oxazole-2-acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acrylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazole derivative.

Industrial Production Methods: In an industrial setting, the production of 4-Ethylbenzo[d]oxazole-2-acrylic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzo[d]oxazole-2-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield reduced forms of the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

4-Ethylbenzo[d]oxazole-2-acrylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Ethylbenzo[d]oxazole-2-acrylic acid involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : The ethyl group in the target compound likely enhances its lipid solubility compared to caffeic acid’s hydrophilic dihydroxy groups, affecting pharmacokinetics .
  • Reactivity : The acrylic acid group enables conjugation reactions, similar to caffeic acid, but the benzooxazole core offers greater aromatic stability than caffeic acid’s simpler benzene ring .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Ethylbenzo[d]oxazole-2-acrylic acid, and how can purity be optimized?

  • Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with precursor heterocycles (e.g., triazoles or oxazolones) in ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction, solvent removal via reduced-pressure distillation and recrystallization in aqueous ethanol (70%) is recommended for purification .
  • Key Parameters : Monitor reaction completion via TLC. Optimize purity using gradient column chromatography with silica gel and ethyl acetate/hexane mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : Assign proton environments (e.g., ethyl groups at δ ~1.2–1.4 ppm, aromatic protons in benzo[d]oxazole at δ ~7.0–8.5 ppm) .
  • FT-IR : Confirm acrylate C=O stretching (~1700 cm⁻¹) and oxazole C=N absorption (~1650 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., Z/E isomerism in acrylate moiety) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound across cell lines be resolved?

  • Approach :

  • Standardize Assays : Use MTT or SRB assays with consistent cell lines (e.g., HeLa, MCF-7) and incubation times (48–72 hours) .
  • Control Variables : Account for differences in cell passage number, serum concentration, and solvent (e.g., DMSO ≤0.1% v/v).
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of IC₅₀ variations .

Q. What strategies optimize reaction yields for derivatives with modified substituents?

  • Design :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzoxazole ring enhance electrophilicity, improving acrylate coupling efficiency .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) for regioselective synthesis .
    • Table : Example Optimization Parameters
ParameterOptimal RangeImpact on Yield
Reflux Time4–6 hours↑ 15–20%
Solvent (Ethanol)Absolute, anhydrous↑ Purity
Catalyst Loading5 mol% ZnCl₂↑ Rate

Q. How can computational methods predict biological targets for this compound?

  • Protocol :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or kinases. Validate with MD simulations (NAMD/GROMACS) .
  • QSAR Models : Corrate substituent electronegativity with bioactivity using Gaussian-based DFT calculations .

Q. What are best practices for resolving discrepancies in spectral data during structural validation?

  • Steps :

  • Cross-Validate : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm carbon assignments in complex spectra .
  • Collaborative Reproducibility : Share raw spectral data via repositories (e.g., Zenodo) for peer validation .

Methodological Considerations

Q. How to design SAR studies for acrylate-modified benzoxazole derivatives?

  • Framework :

  • Core Modifications : Vary ethyl groups (e.g., replace with propyl, isopropyl) to assess steric effects.
  • Bioisosteres : Substitute acrylate with propiolate or maleate to probe electronic contributions .
  • In Vivo Testing : Prioritize derivatives with IC₅₀ < 10 µM in xenograft models (e.g., murine melanoma B16-F10) .

Q. What are the limitations of current synthetic protocols for scale-up in academic settings?

  • Challenges :

  • Purification : Recrystallization becomes inefficient at >10 g scale; switch to flash chromatography .
  • Safety : Acrylate intermediates may polymerize exothermically; use stabilizers (e.g., hydroquinone) during reflux .

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